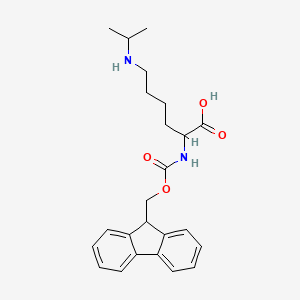

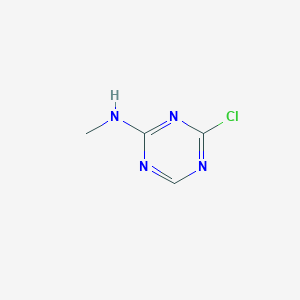

![molecular formula C13H9BrN2 B3291388 2-[2-(5-bromopyridin-3-yl)ethynyl]-5-methylpyridine CAS No. 872428-51-8](/img/structure/B3291388.png)

2-[2-(5-bromopyridin-3-yl)ethynyl]-5-methylpyridine

Descripción general

Descripción

2-[2-(5-bromopiridin-3-il)etinil]-5-metilpiridina, comúnmente conocido como Br-5MPEPy, es un compuesto orgánico sintético. Pertenece a la clase de ligandos que interactúan con el subtipo 5 del receptor metabotrópico de glutamato (mGlu5). Este compuesto es de gran interés en farmacología debido a sus posibles aplicaciones terapéuticas y su papel en la modulación de los receptores de glutamato .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de 2-[2-(5-bromopiridin-3-il)etinil]-5-metilpiridina típicamente involucra los siguientes pasos:

Materiales de partida: La síntesis comienza con 5-bromopiridina y 2-metilpiridina.

Condiciones de reacción: La reacción clave involucra una reacción de acoplamiento de Sonogashira, donde la 5-bromopiridina se acopla con 2-metilpiridina en presencia de un catalizador de paladio, yoduro de cobre y una base como la trietilamina.

Purificación: El producto se purifica luego utilizando cromatografía en columna para obtener el compuesto deseado.

Métodos de Producción Industrial

Si bien los métodos específicos de producción industrial para 2-[2-(5-bromopiridin-3-il)etinil]-5-metilpiridina no están ampliamente documentados, el enfoque general implicaría escalar el proceso de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción, utilizar reactores más grandes y emplear técnicas de flujo continuo para mejorar el rendimiento y la pureza.

Análisis De Reacciones Químicas

Tipos de Reacciones

2-[2-(5-bromopiridin-3-il)etinil]-5-metilpiridina experimenta varios tipos de reacciones químicas, que incluyen:

Reacciones de Sustitución: El átomo de bromo en el anillo de piridina puede ser sustituido por otros nucleófilos.

Oxidación y Reducción: El compuesto puede sufrir reacciones de oxidación y reducción, particularmente en el grupo etinil.

Reacciones de Acoplamiento: Puede participar en reacciones de acoplamiento adicionales para formar moléculas más complejas.

Reactivos y Condiciones Comunes

Reacciones de Sustitución: Los reactivos comunes incluyen nucleófilos como aminas o tioles, a menudo en condiciones básicas.

Oxidación: Se pueden utilizar agentes oxidantes como el permanganato de potasio o el trióxido de cromo.

Reducción: Se emplean agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.

Productos Mayores

Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de sustitución pueden producir varias piridinas sustituidas, mientras que la oxidación y la reducción pueden modificar el grupo etinil para formar diferentes grupos funcionales.

Aplicaciones Científicas De Investigación

2-[2-(5-bromopiridin-3-il)etinil]-5-metilpiridina tiene varias aplicaciones de investigación científica:

Neurociencia: El compuesto ayuda a comprender el papel de los receptores de glutamato en la transmisión sináptica y la plasticidad.

Desarrollo de fármacos: Sirve como un compuesto líder para desarrollar nuevos agentes terapéuticos que se dirigen a los receptores mGlu5.

Biología química: Se utiliza en biología química para analizar la función de los receptores de glutamato en los procesos celulares.

Mecanismo De Acción

2-[2-(5-bromopiridin-3-il)etinil]-5-metilpiridina actúa como un antagonista parcial del subtipo 5 del receptor metabotrópico de glutamato (mGlu5). Se une al sitio alostérico del receptor, modulando su actividad. Esta interacción inhibe la respuesta del receptor al glutamato, afectando así la movilización de calcio y las vías de señalización posteriores .

Comparación Con Compuestos Similares

Compuestos Similares

2-metil-6-(feniletinil)piridina (MPEP): Un antagonista mGlu5 bien conocido.

2-(2-(3-metoxifenil)etinil)-5-metilpiridina (M-5MPEP): Otro antagonista parcial de mGlu5.

Singularidad

2-[2-(5-bromopiridin-3-il)etinil]-5-metilpiridina es único debido a su afinidad de unión específica y actividad antagonista parcial en el receptor mGlu5. A diferencia de MPEP, que actúa como un antagonista completo, Br-5MPEPy solo inhibe parcialmente el receptor, proporcionando un perfil farmacológico diferente que puede ser ventajoso en ciertos contextos terapéuticos .

Propiedades

IUPAC Name |

2-[2-(5-bromopyridin-3-yl)ethynyl]-5-methylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2/c1-10-2-4-13(16-7-10)5-3-11-6-12(14)9-15-8-11/h2,4,6-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHHBVGZPZBDKRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C#CC2=CC(=CN=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201209108 | |

| Record name | Pyridine, 2-[2-(5-bromo-3-pyridinyl)ethynyl]-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201209108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872428-51-8 | |

| Record name | Pyridine, 2-[2-(5-bromo-3-pyridinyl)ethynyl]-5-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=872428-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2-[2-(5-bromo-3-pyridinyl)ethynyl]-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201209108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-chloro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid](/img/structure/B3291308.png)

![1-[Ethyl(methyl)amino]acetone](/img/structure/B3291323.png)

![N-[5-(2-amino-1,3-thiazol-4-yl)-2-hydroxyphenyl]acetamide](/img/structure/B3291332.png)

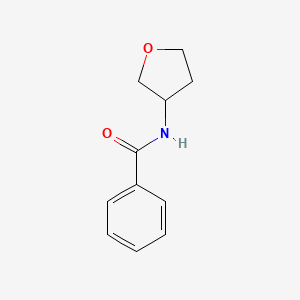

![(2S)-3-[4-(2-ethyl-4-methoxyphenyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B3291345.png)

![6-Hydroxy-5-methylpyrrolo[2,1-F][1,2,4]triazin-4(3H)-one](/img/structure/B3291360.png)

![6-[4-(Trifluoromethyl)phenyl]pyridin-3-ol](/img/structure/B3291374.png)

![2-(but-3-yn-1-yl)Imidazo[1,2-a]pyridine hydrochloride](/img/structure/B3291382.png)

![1-[(4-Aminophenyl)acetyl]piperidin-4-OL](/img/structure/B3291384.png)

![2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B3291405.png)